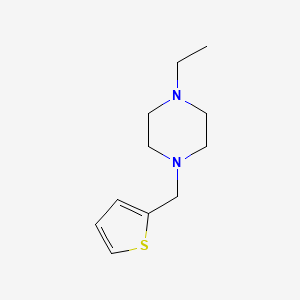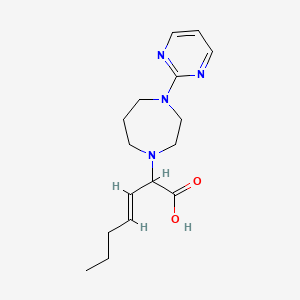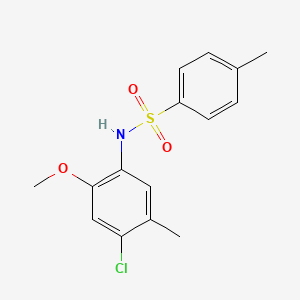![molecular formula C15H18N2O2 B5687582 N-[4-(dimethylamino)phenyl]-2,5-dimethyl-3-furamide CAS No. 6144-50-9](/img/structure/B5687582.png)
N-[4-(dimethylamino)phenyl]-2,5-dimethyl-3-furamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(dimethylamino)phenyl]-2,5-dimethyl-3-furamide, also known as DMF, is a chemical compound that has been used in various scientific research applications. DMF is a small molecule that has been shown to have a wide range of biochemical and physiological effects, making it a valuable tool for researchers in many fields.
Mecanismo De Acción
The mechanism of action of N-[4-(dimethylamino)phenyl]-2,5-dimethyl-3-furamide is not fully understood, but it is believed to involve the covalent modification of specific cysteine residues in target proteins. This modification can lead to changes in protein conformation and activity, ultimately resulting in the observed biochemical and physiological effects of this compound.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects, including the modulation of protein activity, the induction of cellular stress responses, and the inhibition of cell proliferation. This compound has also been shown to have antioxidant and anti-inflammatory properties, making it a potential therapeutic agent for a variety of diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-[4-(dimethylamino)phenyl]-2,5-dimethyl-3-furamide in lab experiments is its small size, which allows it to easily penetrate cell membranes and interact with intracellular targets. This compound is also relatively stable and can be stored for long periods of time without significant degradation. However, one limitation of this compound is its potential toxicity, particularly at high concentrations. Careful control of this compound concentration and exposure time is necessary to avoid unwanted effects on cells and tissues.
Direcciones Futuras
There are many potential future directions for research involving N-[4-(dimethylamino)phenyl]-2,5-dimethyl-3-furamide. One area of interest is the development of this compound-based therapeutics for the treatment of diseases such as cancer, neurodegenerative disorders, and autoimmune diseases. Another area of interest is the use of this compound as a tool for studying protein-protein interactions and signal transduction pathways. Further research is also needed to fully understand the mechanism of action of this compound and to identify its specific targets in cells and tissues.
Métodos De Síntesis
N-[4-(dimethylamino)phenyl]-2,5-dimethyl-3-furamide can be synthesized using a variety of methods, but the most common approach involves the reaction of 4-(dimethylamino)benzaldehyde with 2,5-dimethylfuran in the presence of a suitable catalyst. This reaction typically proceeds under mild conditions and produces this compound in high yield.
Aplicaciones Científicas De Investigación
N-[4-(dimethylamino)phenyl]-2,5-dimethyl-3-furamide has been used in many scientific research applications, including studies of protein-protein interactions, enzyme kinetics, and drug discovery. This compound has been shown to modulate the activity of a variety of proteins, including kinases, phosphatases, and transcription factors, making it a valuable tool in the study of signal transduction pathways.
Propiedades
IUPAC Name |
N-[4-(dimethylamino)phenyl]-2,5-dimethylfuran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2/c1-10-9-14(11(2)19-10)15(18)16-12-5-7-13(8-6-12)17(3)4/h5-9H,1-4H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJPXDCWZYVTSHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NC2=CC=C(C=C2)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80977004 |
Source


|
| Record name | N-[4-(Dimethylamino)phenyl]-2,5-dimethylfuran-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80977004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6144-50-9 |
Source


|
| Record name | N-[4-(Dimethylamino)phenyl]-2,5-dimethylfuran-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80977004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![6-[(3,3-diphenylpiperidin-1-yl)carbonyl]-2-methyl-4,5-dihydropyridazin-3(2H)-one](/img/structure/B5687553.png)
![5-ethyl-N-{2-[3-(trifluoromethyl)phenyl]ethyl}-1,3,4-oxadiazol-2-amine](/img/structure/B5687557.png)
![1,3-dimethyl-N-{2-[(2-methyl-8-quinolinyl)oxy]ethyl}-2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinecarboxamide](/img/structure/B5687570.png)

![2-[(4-isobutylphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5687590.png)
![2-{1-benzyl-5-[(1,1-dioxidotetrahydro-3-thienyl)methyl]-1H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5687598.png)
![N-methyl-2-propyl-N-{[3-(2-pyridinyl)-5-isoxazolyl]methyl}-1,3-thiazole-4-carboxamide](/img/structure/B5687606.png)
![1-{2-[(2-methylthieno[2,3-d]pyrimidin-4-yl)amino]ethyl}imidazolidin-2-one](/img/structure/B5687617.png)
